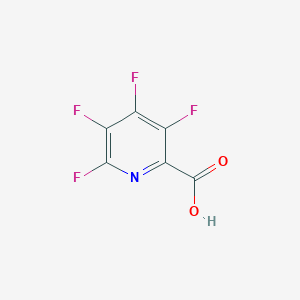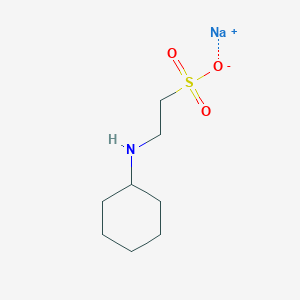
(5-Chloropyrazin-2-yl)methanol
概要
説明
“(5-Chloropyrazin-2-yl)methanol” is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.6 g/mol and appears as an off-white powder .
Molecular Structure Analysis
The molecular structure of “(5-Chloropyrazin-2-yl)methanol” consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 5-position with a chlorine atom and at the 2-position with a methanol group .Physical And Chemical Properties Analysis
“(5-Chloropyrazin-2-yl)methanol” has a melting point of 62-63 °C . Its boiling point is predicted to be 255.7±35.0 °C . The compound has a density of 1.422±0.06 g/cm3 .科学的研究の応用
Medicinal Chemistry and Drug Design
(5-Chloropyrazin-2-yl)methanol: serves as a valuable scaffold for designing novel drugs. Researchers explore its derivatives by modifying functional groups to enhance bioactivity. For instance, the introduction of specific substituents can lead to improved binding affinity to target proteins, making it a promising starting point for drug development .
Anticancer Agents
The compound’s chloropyrazine moiety has attracted attention in cancer research. Scientists investigate its cytotoxic effects and potential as an anticancer agent. By optimizing its structure, they aim to develop compounds that selectively inhibit cancer cell growth or disrupt signaling pathways involved in tumor progression .
Protein Tyrosine Phosphatase (PTP) Inhibitors
The PTP pathway plays a crucial role in cell signaling, proliferation, and migration. Researchers have explored (5-chloropyrazin-2-yl)methanol derivatives as inhibitors of specific PTPs, such as SHP2. These inhibitors may have therapeutic implications for cancer treatment by modulating aberrant signaling pathways .
Chemical Biology
Chemical biologists utilize (5-chloropyrazin-2-yl)methanol to probe protein-ligand interactions. By incorporating it into chemical probes, they study protein function, localization, and dynamics. Such insights contribute to our understanding of cellular processes and disease mechanisms .
Agrochemicals
The compound’s structural features make it relevant in agrochemical research. Scientists explore its potential as a pesticide or herbicide by assessing its effects on pests, weeds, and crop plants. Rational modifications can lead to environmentally friendly solutions for agriculture .
Safety and Hazards
特性
IUPAC Name |
(5-chloropyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTQYZGRAJOIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634379 | |
| Record name | (5-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloropyrazin-2-yl)methanol | |
CAS RN |
72788-94-4 | |
| Record name | (5-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




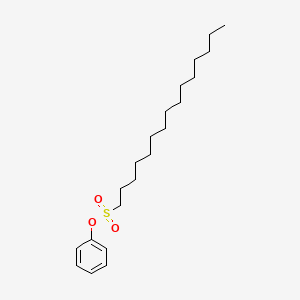
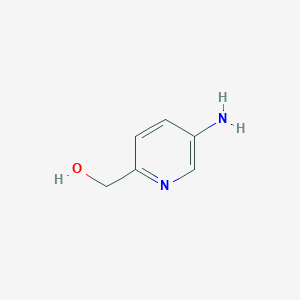

![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)
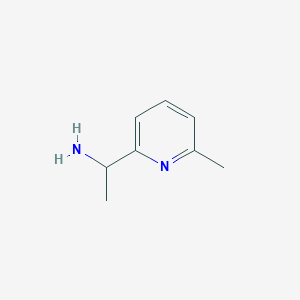

![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)
